(S)-(2'-(2-(2,3-Dihydrobenzofuran-4-yl)ethyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane
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Overview
Description
(S)-(2’-(2-(2,3-Dihydrobenzofuran-4-yl)ethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane is a chiral phosphine ligand known for its applications in asymmetric synthesis and catalysis. This compound is characterized by its unique structure, which includes a binaphthyl backbone and a dihydrobenzofuran moiety, making it a valuable tool in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2’-(2-(2,3-Dihydrobenzofuran-4-yl)ethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane typically involves the following steps:
Formation of the Binaphthyl Backbone: The binaphthyl backbone is synthesized through a coupling reaction of 2-naphthol derivatives.
Introduction of the Dihydrobenzofuran Moiety: The dihydrobenzofuran group is introduced via a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-(2’-(2-(2,3-Dihydrobenzofuran-4-yl)ethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxide.
Substitution: The compound can participate in substitution reactions, particularly with electrophiles.
Coordination: It acts as a ligand, coordinating with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used.
Coordination: Transition metals like palladium, rhodium, and platinum are commonly used.
Major Products Formed
Oxidation: Phosphine oxide derivatives.
Substitution: Various substituted phosphine derivatives.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
(S)-(2’-(2-(2,3-Dihydrobenzofuran-4-yl)ethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis, particularly in hydrogenation and cross-coupling reactions.
Biology: Investigated for its potential in drug development due to its ability to form stable complexes with metals.
Medicine: Explored for its role in the synthesis of pharmaceuticals, especially those requiring chiral purity.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-(2’-(2-(2,3-Dihydrobenzofuran-4-yl)ethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane involves its ability to coordinate with transition metals, forming stable complexes that facilitate various catalytic processes. The chiral nature of the ligand allows for enantioselective transformations, making it a valuable tool in asymmetric synthesis.
Comparison with Similar Compounds
Similar Compounds
®-BINAP: Another chiral phosphine ligand with a similar binaphthyl backbone but without the dihydrobenzofuran moiety.
DIPAMP: A chiral phosphine ligand used in asymmetric hydrogenation.
Uniqueness
(S)-(2’-(2-(2,3-Dihydrobenzofuran-4-yl)ethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane is unique due to the presence of the dihydrobenzofuran group, which imparts additional steric and electronic properties, enhancing its performance in certain catalytic reactions compared to other similar ligands.
Properties
Molecular Formula |
C42H33OP |
---|---|
Molecular Weight |
584.7 g/mol |
IUPAC Name |
[1-[2-[2-(2,3-dihydro-1-benzofuran-4-yl)ethyl]naphthalen-1-yl]naphthalen-2-yl]-diphenylphosphane |
InChI |
InChI=1S/C42H33OP/c1-3-15-34(16-4-1)44(35-17-5-2-6-18-35)40-27-26-32-13-8-10-20-38(32)42(40)41-33(25-23-31-12-7-9-19-37(31)41)24-22-30-14-11-21-39-36(30)28-29-43-39/h1-21,23,25-27H,22,24,28-29H2 |
InChI Key |
ZHYVLBUFTGJRBI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC=CC(=C21)CCC3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
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